An In-depth Technical Guide to the Physical Properties of 3-(Chloromethyl)pyridine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 3-(Chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-(Chloromethyl)pyridine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The information herein is intended to support research, development, and quality control activities by providing reliable physical data and standardized experimental protocols.
Core Physical and Chemical Properties
3-(Chloromethyl)pyridine hydrochloride, also known as 3-picolyl chloride hydrochloride, is a heterocyclic compound widely utilized in the synthesis of various active pharmaceutical ingredients (APIs) and other commercially significant chemicals. A precise understanding of its physical properties is crucial for its handling, storage, and application in synthetic chemistry.
Data Presentation: Physical Property Summary
The quantitative physical properties of 3-(Chloromethyl)pyridine hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇Cl₂N or C₆H₆ClN·HCl | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 164.03 g/mol | [1][2][3][4][8] |
| Appearance | White to off-white, pale brown, or yellow-tan crystalline powder or solid.[1][3][4][5][6][8] | |
| Melting Point | 137-144 °C | [2][4][5][8] |
| Solubility | Soluble in water (≥ 100 mg/mL at ~20 °C).[1][4][5][8][9] | |
| Hygroscopicity | Hygroscopic.[4][5][8][10] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of 3-(Chloromethyl)pyridine hydrochloride are provided below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.[4][10][11][12][13]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or automated equivalent)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the 3-(Chloromethyl)pyridine hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystalline sample using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample into a dense column at the bottom. The packed sample height should be 2-3 mm.[13]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): For an unknown sample, perform a rapid heating run to determine an approximate melting point. Heat at a rate of 10-20 °C per minute.
-
Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected or roughly determined melting point.
-
Controlled Heating: Decrease the heating rate to 1-2 °C per minute as the temperature approaches the melting point.[13]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has turned into a clear liquid (completion of melting). This range is the melting point.
-
Replicate: Perform the measurement at least twice, using a new capillary tube for each run, and report the average range.
Aqueous Solubility Assessment
This protocol provides a method to determine the approximate solubility of 3-(Chloromethyl)pyridine hydrochloride in water at a specific temperature.[6][14][15]
Apparatus:
-
Analytical balance
-
Test tubes with stoppers
-
Graduated cylinder or volumetric pipette
-
Thermometer
-
Spatula
-
Magnetic stirrer and stir bar (optional)
-
Constant temperature water bath
Procedure:
-
Temperature Control: Place a test tube containing a precise volume of distilled water (e.g., 10 mL) into a constant temperature water bath set to the desired temperature (e.g., 20 °C) and allow it to equilibrate.
-
Initial Mass: Weigh a quantity of 3-(Chloromethyl)pyridine hydrochloride (e.g., 1.5 g) and record the exact mass.
-
Incremental Addition: Add a small, pre-weighed amount of the solid to the temperature-controlled water.
-
Dissolution: Stopper the test tube and shake vigorously (or use a magnetic stirrer) until the solid is completely dissolved. Avoid warming the solution with your hands.[6]
-
Saturation Point: Continue adding small, known masses of the solid, ensuring each portion dissolves completely before adding the next. As the solution approaches saturation, the dissolution rate will decrease.
-
Equilibrium: Once a small amount of solid material remains undissolved after prolonged agitation (e.g., 30 minutes), the solution is considered saturated.
-
Mass Calculation: Determine the total mass of the compound that was successfully dissolved by subtracting the mass of the undissolved solid from the total mass added.
-
Solubility Expression: Express the solubility in grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
Spectroscopic Characterization Protocols
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the preparation of a sample for ¹H NMR analysis.
Apparatus:
-
NMR spectrometer
-
5 mm NMR tubes and caps
-
Pasteur pipette with a cotton or glass wool plug
-
Small vial
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆, as the compound is a salt)
-
Internal standard (optional, e.g., TMS)
Procedure:
-
Sample Weighing: Weigh approximately 5-25 mg of 3-(Chloromethyl)pyridine hydrochloride into a small, clean vial.[1][2][9][16]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][17]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube.[2]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Analysis: Insert the tube into the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
b) Infrared (IR) Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a solid sample for analysis by transmission IR spectroscopy using a potassium bromide (KBr) pellet.[3][5][18][19][20]
Apparatus:
-
FTIR spectrometer
-
Hydraulic press with pellet die
-
Agate mortar and pestle
-
Spectroscopy-grade KBr (dried)
-
Spatula
Procedure:
-
Sample and KBr Preparation: Place approximately 1-2 mg of 3-(Chloromethyl)pyridine hydrochloride and 100-200 mg of dry, spectroscopy-grade KBr into an agate mortar.[18]
-
Grinding: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. Due to the hygroscopic nature of KBr and the sample, this step should be performed quickly to minimize moisture absorption.[18]
-
Loading the Die: Transfer a portion of the mixture into the pellet die. Spread it evenly to ensure a uniform pellet.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of 8-10 tons for several minutes. A vacuum may be applied to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.[3][20]
-
Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the transparent or translucent KBr pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the synthesis and characterization of 3-(Chloromethyl)pyridine hydrochloride.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. azom.com [azom.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 7. selectscience.net [selectscience.net]
- 8. benchchem.com [benchchem.com]
- 9. organomation.com [organomation.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. thinksrs.com [thinksrs.com]
- 12. westlab.com [westlab.com]
- 13. jk-sci.com [jk-sci.com]
- 14. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 15. quora.com [quora.com]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. sites.bu.edu [sites.bu.edu]
- 18. shimadzu.com [shimadzu.com]
- 19. scienceijsar.com [scienceijsar.com]
- 20. youtube.com [youtube.com]
